Bis(2-ethoxyethyl) fumarate
Description
Significance of Fumarate (B1241708) Ester Monomers in Contemporary Polymer Science
Fumarate ester monomers are significant in modern polymer science due to the distinct properties they confer upon the resulting polymers. Dialkyl fumarate polymers are known for their high thermal stability, chain rigidity, and biocompatibility. researchgate.net The trans-isomer configuration of fumarate esters reduces steric hindrance during polymerization compared to their cis-isomers, maleate (B1232345) esters, facilitating the formation of high molecular weight polymers. 213.55.90 This structural feature allows for the synthesis of polymers with a less-flexible, rod-like structure. researchgate.net
The applications of fumarate-based polymers are diverse, ranging from biomedical uses to industrial additives. For instance, polymers like poly(caprolactone fumarate) (PCLF) and oligo[poly(ethylene glycol) fumarate] (OPF) are explored for tissue regeneration and drug delivery due to their cross-linkable and biodegradable nature. researchgate.net In the industrial sector, fumarate polymers are utilized as pour point depressants for crude oil and in the manufacturing of polyester (B1180765) resins. researchgate.netknowde.com
Current Research Landscape and Underexplored Aspects of Bis(2-ethoxyethyl) Fumarate
The current research on fumarate esters is broad, with significant focus on derivatives like dimethyl fumarate (DMF) for pharmaceutical applications in treating conditions such as psoriasis and multiple sclerosis. ontosight.airsc.orgresearchgate.netnih.govgoogle.comemjreviews.com Research has also been conducted on various dialkyl fumarates to understand the effect of the ester group on polymerization and polymer properties. researchgate.netunlp.edu.ar
However, research specifically on This compound appears to be less extensive. While it is recognized as a chemical compound, detailed studies on its homopolymerization, copolymerization, and the specific properties of the resulting polymers are not as prevalent in the available literature. ontosight.aibldpharm.com Its synthesis is understood to follow standard esterification procedures, but in-depth investigations into optimizing these processes and exploring novel synthetic routes are limited. ontosight.aismolecule.com The potential applications of polymers derived from this compound remain an underexplored area, presenting an opportunity for future research to uncover unique properties and uses.
Methodological Approaches in Fumarate Ester Research
The study of fumarate esters and their polymers involves a range of established and advanced analytical techniques.
Synthesis and Polymerization:
Direct Esterification: This is a common method for synthesizing fumarate esters, involving the reaction of fumaric acid with the corresponding alcohol in the presence of an acid catalyst. smolecule.com
Transesterification: An alternative synthetic route where an existing ester reacts with an alcohol to produce the desired ester. smolecule.com
Radical Polymerization: A widely used method for polymerizing fumarate esters, often initiated by thermal or photochemical means using initiators like 2,2′-azobisisobutyronitrile (AIBN). researchgate.netresearchgate.net The kinetics of these polymerizations are often studied to understand the influence of the ester substituents. 213.55.90
Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization: A controlled radical polymerization technique used to synthesize well-defined fumarate-based polymers with controlled molecular weights and narrow molecular weight distributions. researchgate.net
Characterization of Monomers and Polymers:
Spectroscopy: Techniques like Fourier-transform infrared (FT-IR) and nuclear magnetic resonance (NMR) spectroscopy are fundamental for confirming the chemical structure of the synthesized monomers and polymers. researchgate.netresearchgate.net
Chromatography: Size exclusion chromatography (SEC) is crucial for determining the molecular weight and molecular weight distribution of the polymers. researchgate.net
Thermal Analysis: Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) are employed to investigate the thermal properties of the polymers, such as glass transition temperature and thermal stability. researchgate.netresearchgate.net
Mechanical Analysis: Dynamic mechanical analysis (DMA) is used to study the viscoelastic properties and relaxation behaviors of the polymers. researchgate.net
Interactive Data Table: Properties of Fumarate Esters and Related Compounds
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Properties/Applications |
| This compound | 45217-53-6 | C12H20O6 | 260.28 | Subject of this article; research is ongoing. ontosight.aibldpharm.com |
| Fumaric acid | 110-17-8 | C4H4O4 | 116.07 | Starting material for fumarate esters. smolecule.com |
| 2-Ethoxyethanol (B86334) | 110-80-5 | C4H10O2 | 90.12 | Alcohol used in the synthesis of this compound. ontosight.ai |
| Dimethyl fumarate (DMF) | 624-49-7 | C6H8O4 | 144.13 | Used in the treatment of psoriasis and multiple sclerosis. knowde.comrsc.org |
| Diisopropyl fumarate | 691-86-1 | C10H16O4 | 200.23 | Forms rigid, high molecular weight polymers. researchgate.net |
| Di-t-butyl fumarate | 623-91-6 | C12H20O4 | 228.28 | Known to homopolymerize readily to high molecular weights. researchgate.net |
| Bis(2-ethylhexyl) fumarate | 141-02-6 | C20H36O4 | 340.50 | Used as a plasticizer and in the synthesis of copolymers. smolecule.combiosynth.comontosight.aiscbt.commarketreportsworld.comnih.gov |
| Maleic anhydride (B1165640) | 108-31-6 | C4H2O3 | 98.06 | Can be isomerized to produce fumarates. smolecule.com |
Structure
2D Structure
3D Structure
Properties
CAS No. |
45217-53-6 |
|---|---|
Molecular Formula |
C12H20O6 |
Molecular Weight |
260.28 g/mol |
IUPAC Name |
bis(2-ethoxyethyl) (E)-but-2-enedioate |
InChI |
InChI=1S/C12H20O6/c1-3-15-7-9-17-11(13)5-6-12(14)18-10-8-16-4-2/h5-6H,3-4,7-10H2,1-2H3/b6-5+ |
InChI Key |
FAOJZHMRXJJQCB-AATRIKPKSA-N |
Isomeric SMILES |
CCOCCOC(=O)/C=C/C(=O)OCCOCC |
Canonical SMILES |
CCOCCOC(=O)C=CC(=O)OCCOCC |
Origin of Product |
United States |
Synthetic Pathways and Mechanistic Elucidation of Bis 2 Ethoxyethyl Fumarate
Esterification Strategies for Bis(2-ethoxyethyl) Fumarate (B1241708) Synthesis
The synthesis of bis(2-ethoxyethyl) fumarate, a diester of fumaric acid and 2-ethoxyethanol (B86334), can be achieved through several esterification strategies. The most common and industrially viable methods include direct esterification and transesterification. smolecule.com
Direct esterification is a primary and straightforward method for synthesizing fumarate diesters. This process involves the reaction of fumaric acid with an alcohol, in this case, 2-ethoxyethanol, typically in the presence of an acid catalyst. smolecule.com The reaction proceeds via a nucleophilic acyl substitution mechanism where the hydroxyl group of 2-ethoxyethanol attacks the carbonyl carbon of fumaric acid, leading to the formation of an ester linkage and the elimination of water. chemguide.co.uk
HOOC-CH=CH-COOH + 2 CH₃CH₂OCH₂CH₂OH ⇌ CH₃CH₂OCH₂CH₂OOC-CH=CH-COOCH₂CH₂OCH₂CH₃ + 2 H₂O (Fumaric Acid) + (2-Ethoxyethanol) ⇌ (this compound) + (Water)
To drive the reversible reaction towards the product side and achieve a high yield, the water formed during the reaction must be continuously removed. google.com This is often accomplished by azeotropic distillation using a suitable solvent like toluene (B28343) or by carrying out the reaction under vacuum. google.com An excess of the alcohol, 2-ethoxyethanol, is also typically used to shift the equilibrium in favor of the product. google.com
The reaction is generally carried out at elevated temperatures. For analogous fumarate esters, reaction temperatures can range from 120 to 160 °C.
A potential side reaction in the synthesis of fumarate esters is polymerization, especially at higher temperatures. This can lead to a cloudy or turbid reaction mixture. chemicalforums.com The use of polymerization inhibitors may be necessary to suppress this side reaction. chemicalforums.com
Transesterification offers an alternative route to this compound, starting from a different ester of fumaric acid, such as dimethyl fumarate or diethyl fumarate. smolecule.comglosbe.com In this process, the alkoxy group of the starting ester is exchanged with the 2-ethoxyethyl group from 2-ethoxyethanol. masterorganicchemistry.com This reaction can be catalyzed by either acids or bases. masterorganicchemistry.com
The general transesterification reaction is as follows:
R'OOC-CH=CH-COOR' + 2 CH₃CH₂OCH₂CH₂OH ⇌ CH₃CH₂OCH₂CH₂OOC-CH=CH-COOCH₂CH₂OCH₂CH₃ + 2 R'OH (Dialkyl Fumarate) + (2-Ethoxyethanol) ⇌ (this compound) + (Alcohol)
where R' is typically a small alkyl group like methyl or ethyl.
The reaction equilibrium is driven towards the formation of the desired product by removing the more volatile alcohol (e.g., methanol (B129727) or ethanol) by distillation. Transesterification can sometimes offer advantages over direct esterification, such as milder reaction conditions and potentially higher purity of the final product.
Both homogeneous and heterogeneous catalysts can be employed to enhance the rate of esterification in the synthesis of fumarate diesters.
Homogeneous Catalysts: Strong mineral acids are common homogeneous catalysts for direct esterification. chemguide.co.uk For the synthesis of analogous compounds like bis(2-ethylhexyl) fumarate, sulfuric acid is frequently used at concentrations of 0.5-2.0% by weight relative to fumaric acid. smolecule.com Other homogeneous acid catalysts include phosphoric acid and p-toluenesulfonic acid. smolecule.com Organometallic compounds, such as titanium alkoxides, can also serve as effective homogeneous catalysts. google.com While efficient, a drawback of homogeneous catalysts is the need for a neutralization step and their potential to cause corrosion to the reaction equipment. google.com
Heterogeneous Catalysts: Heterogeneous catalysts offer the advantage of easier separation from the reaction mixture, reusability, and often lead to a cleaner product with fewer downstream processing steps. smolecule.com Solid acid catalysts like ion-exchange resins (e.g., Amberlyst-15), zeolites, and sulfated zirconia have been shown to be effective in the esterification of dicarboxylic acids. researchgate.net For instance, in the synthesis of bis(2-ethylhexyl) phthalate (B1215562), a structurally related plasticizer, sulfated zirconia has demonstrated high reactivity. google.com Metal-organic frameworks (MOFs), such as fumarate-based MOF-801, have also been explored as catalysts for transesterification reactions. sigmaaldrich.com
The choice of catalyst can significantly influence the reaction kinetics and the purity of the resulting this compound.
Kinetic and Thermodynamic Investigations of this compound Formation
The kinetics of esterification reactions are typically studied by monitoring the concentration of reactants or products over time at a constant temperature. The rate of reaction is influenced by factors such as temperature, catalyst concentration, and the molar ratio of reactants.
For the esterification of dicarboxylic acids, the reaction often follows a multi-step mechanism, which can complicate the determination of a simple reaction order. In the synthesis of bis(2-ethylhexyl) phthalate from phthalic anhydride (B1165640) and 2-ethylhexanol, the formation of the monoester is very rapid, while the subsequent conversion to the diester is slower and is the rate-determining step. researchgate.net This second step has been observed to be first-order with respect to the monoester concentration and independent of the alcohol concentration when the alcohol is in large excess. researchgate.net
For the synthesis of bis(4-(tert-butyl)benzyl) fumarate from maleic anhydride, a first-order reaction kinetics with respect to the acid was observed. researchgate.net The study of the radical polymerization of dialkyl fumarates has shown reaction orders with respect to the monomer and initiator to be approximately 1 and 0.5, respectively, which is consistent with classical kinetic rate equations for polymerization.
A hypothetical rate law for the formation of this compound, assuming a large excess of 2-ethoxyethanol and catalysis by an acid [H⁺], could be proposed as:
Rate = k [Fumaric Acid]ᵃ [2-Ethoxyethanol]ᵇ [H⁺]ᶜ
where a, b, and c are the orders of the reaction with respect to each species, and k is the rate constant. Experimental determination of these orders would be necessary for a precise kinetic model.
Activation Energy: The activation energy (Ea) is the minimum energy required for a reaction to occur and can be determined by studying the effect of temperature on the reaction rate constant, typically using the Arrhenius equation.
For the esterification of maleic anhydride with 2-ethylhexanol catalyzed by p-toluenesulfonic acid to form a diester, an activation energy of 58.71 kJ/mol has been reported. researchgate.net In another study on the synthesis of bis(4-(tert-butyl)benzyl) fumarate, the activation energy was found to be 55.62 kJ/mol. researchgate.net For the esterification of acrylic acid with 2-ethylhexanol using an ion-exchange resin catalyst, the activation energy was determined to be 70.27 kJ/mol. researchgate.net It is expected that the activation energy for the synthesis of this compound would be within a similar range.
Reaction Equilibria: The esterification of fumaric acid is a reversible reaction, and understanding the reaction equilibrium is crucial for maximizing the product yield. The equilibrium constant (K) for the reaction is a measure of the extent to which the reaction proceeds to completion.
To shift the equilibrium towards the formation of this compound, several strategies can be employed, as dictated by Le Chatelier's principle:
Removal of Water: Continuous removal of the water produced during the reaction is a key strategy to drive the equilibrium forward. google.com
Use of Excess Reactant: Using an excess of one of the reactants, typically the less expensive one (in this case, likely 2-ethoxyethanol), will also shift the equilibrium to the right. google.com
The thermodynamic parameters of the reaction, such as the standard enthalpy (ΔH°), entropy (ΔS°), and Gibbs free energy (ΔG°) of reaction, would provide a complete picture of the reaction's spontaneity and equilibrium position at different temperatures. These values, however, are not specifically documented for this compound. For the esterification of acrylic acid, the reaction is reported to be endothermic, meaning that an increase in temperature favors a higher equilibrium conversion. researchgate.net
Data Tables
Table 1: Catalytic Systems for Fumarate Ester Synthesis (Analogous Compounds)
| Catalyst Type | Catalyst Example | Reactants | Product | Typical Conditions | Reference |
|---|---|---|---|---|---|
| Homogeneous Acid | Sulfuric Acid | Fumaric Acid, 2-Ethylhexanol | Bis(2-ethylhexyl) fumarate | 0.5-2.0 wt% catalyst | smolecule.com |
| Homogeneous Acid | p-Toluenesulfonic Acid | Maleic Anhydride, 2-Ethylhexanol | Bis(2-ethylhexyl) maleate (B1232345) | - | researchgate.net |
| Heterogeneous | Amberlyst-15 (Ion-Exchange Resin) | Acrylic Acid, 2-Ethylhexanol | 2-Ethylhexyl acrylate (B77674) | 10 wt% catalyst, 388 K | researchgate.net |
| Heterogeneous | Sulfated Zirconia | Phthalic Anhydride, 2-Ethylhexanol | Bis(2-ethylhexyl) phthalate | - | google.com |
Table 2: Kinetic and Thermodynamic Data for Fumarate Ester Synthesis (Analogous Compounds)
| Parameter | Value | Reaction | Catalyst | Reference |
|---|---|---|---|---|
| Activation Energy (Ea) | 58.71 kJ/mol | Maleic anhydride + 2-Ethylhexanol → Diester | p-Toluenesulfonic acid | researchgate.net |
| Activation Energy (Ea) | 55.62 kJ/mol | Maleic anhydride + 4-tert-butylbenzyl alcohol → Diester | - | researchgate.net |
| Activation Energy (Ea) | 70.27 kJ/mol | Acrylic acid + 2-Ethylhexanol → Ester | DIAION PK208 (Ion-Exchange Resin) | researchgate.net |
Chemical Transformation and Derivatization Studies of this compound
The chemical reactivity of this compound is primarily dictated by the electrophilic nature of the carbon-carbon double bond, which is conjugated with two electron-withdrawing carboxyl groups. This structural feature makes the molecule a key substrate for various chemical transformations, including isomerization from its corresponding maleate isomer and a range of addition and cycloaddition reactions. These studies are fundamental to understanding its behavior in polymerization processes and for the synthesis of novel derivatives.
The synthesis of this compound can be efficiently achieved through the isomerization of its cis-isomer, bis(2-ethoxyethyl) maleate. The conversion from the thermodynamically less stable maleate (Z-isomer) to the more stable fumarate (E-isomer) is a common industrial practice for various dialkyl esters. creative-proteomics.comwikipedia.org This transformation is typically not spontaneous and requires catalytic intervention to overcome the activation energy barrier for the rotation around the C=C double bond.
Several catalytic methods have been developed for the isomerization of dialkyl maleates. These methods generally involve either thermal or catalytic processes. The isomerization is significantly influenced by factors such as temperature, reaction time, and the nature of the catalyst. acs.org
Catalytic Isomerization: A variety of catalysts have been shown to be effective in promoting the cis-trans isomerization of maleate esters. These include:
Acid Catalysis: The presence of a strong acid can facilitate isomerization. The acidity of the reaction medium is a critical factor in the conversion of maleic esters to their fumarate counterparts. acs.org
Halogen-Based Catalysts: Hydrogen halides, such as hydrogen chloride and hydrogen bromide, are known to catalyze the isomerization of dimethyl maleate to dimethyl fumarate, providing a model for the behavior of other dialkyl maleates. oup.com
Phosphorus and Sulfur Halides: A particularly effective class of catalysts for this transformation includes halides of phosphorus or sulfur acids. Compounds like phosphorus oxychloride, thionyl chloride, and various sulfonyl chlorides can be used in small quantities to achieve high yields of the fumarate isomer at relatively low temperatures (e.g., 50°C to 150°C). google.com This method is advantageous due to its efficiency and the high purity of the resulting product. google.com
The mechanism for acid-catalyzed isomerization often involves the protonation of one of the carbonyl oxygen atoms, which increases the single-bond character of the central C=C bond through resonance, thereby lowering the rotational barrier. For halide catalysts, the mechanism can involve the formation of an intermediate that facilitates rotation.
The table below summarizes various catalytic systems used for the isomerization of dialkyl maleates, which are applicable to the synthesis of this compound.
| Catalyst Type | Specific Examples | Typical Conditions | Reference |
| Hydrogen Halides | Hydrogen Chloride (HCl), Hydrogen Bromide (HBr) | In solvent (e.g., CCl₄) or neat | oup.com |
| Sulfur/Phosphorus Halides | Phosphorus Oxychloride (POCl₃), Thionyl Chloride (SOCl₂) | 0.001-0.05 mole catalyst per mole of ester; 80-110°C | google.com |
| Organic Sulfur Compounds | Salts of dithio acids | Varies with specific catalyst | google.com |
The electron-deficient double bond in this compound is a prime site for chemical reactions, making it a versatile building block in organic synthesis. Its reactivity is well-documented through studies on analogous dialkyl fumarates, such as dimethyl and diethyl fumarate. beilstein-journals.orglibretexts.org
Addition Reactions: As α,β-unsaturated electrophilic compounds, dialkyl fumarates are excellent Michael acceptors. beilstein-journals.orggoogle.com They readily undergo conjugate addition reactions with a wide range of nucleophiles. This reactivity is central to their use in polymer and small-molecule synthesis.
Michael Addition: Nucleophiles such as amines, thiols (like glutathione), and carbanions can attack one of the β-carbons of the fumarate backbone. beilstein-journals.orggoogle.com For instance, the reaction with primary or secondary amines leads to the formation of aspartic acid derivatives. The reaction of dialkyl dicyanofumarates with N,N-dialkylanilines proceeds via Michael addition to yield substituted succinates. beilstein-journals.org
Radical Addition: The fumarate double bond can also react with radicals. The photochemical radical addition of cyclic ethers, like tetrahydrofuran (B95107) (THF), to dialkyl maleates and fumarates has been studied, yielding substituted succinates. arkat-usa.org While dimethyl fumarate showed little diastereoselectivity in this reaction, other esters have demonstrated selectivity based on the steric bulk of the alkyl groups. arkat-usa.org
The table below illustrates the types of addition reactions the fumarate double bond can undergo.
| Reaction Type | Reagent/Reactant | Product Type | Reference |
| Michael Addition | Amines (e.g., 1,2-diamines) | Piperazin-2-ones | beilstein-journals.org |
| Michael Addition | Thiols (e.g., Glutathione) | Thioether-succinate derivatives | google.com |
| Radical Addition | Tetrahydrofuran (THF) radical | 2-(Tetrahydro-2-furanyl)butanedioates | arkat-usa.org |
Cycloaddition Reactions: Dialkyl fumarates are excellent dienophiles in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction, due to their electron-deficient double bond. wikipedia.orglibretexts.org These reactions are highly valuable for constructing six-membered rings with a high degree of stereocontrol. libretexts.org
Diels-Alder Reactions: this compound is expected to react readily with various dienes. Studies with dimethyl fumarate and diethyl fumarate show that they react with dienes like cyclopentadiene (B3395910) and 1,3-butadiene (B125203) to form cyclohexene (B86901) derivatives. libretexts.orgacs.org The reaction is stereospecific; for example, reaction with 1,3-butadiene yields the trans-disubstituted cyclohexene product. libretexts.org The diastereoselectivity of these reactions can sometimes be enhanced with Lewis acid catalysis, although many proceed thermally. tennessee.educdnsciencepub.com Fumarates have also been used in intramolecular Diels-Alder reactions, where the diene and dienophile are part of the same molecule, offering a powerful method for synthesizing complex polycyclic systems. acs.orgmdpi.com
The table below provides examples of Diels-Alder reactions involving dialkyl fumarates as dienophiles.
| Diene | Dienophile | Conditions | Product | Reference |
| Cyclopentadiene | Dimethyl Fumarate | Thermal, followed by GC analysis | Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate | acs.org |
| 1,3-Butadiene | Diethyl Fumarate | Thermal, room temperature | trans-4-Cyclohexene-1,2-dicarboxylate | libretexts.org |
| α-Hydroxy orthoquinodimethane | Fumarate of S-methyl lactate | Photochemically generated diene | Substituted tetralin | cdnsciencepub.com |
Polymerization Chemistry of Bis 2 Ethoxyethyl Fumarate
Homopolymerization Studies of Bis(2-ethoxyethyl) Fumarate (B1241708)
The homopolymerization of dialkyl fumarates like Bis(2-ethoxyethyl) fumarate is generally challenging. The presence of two large ester groups on the double bond creates significant steric hindrance, which impedes the approach of growing polymer radicals to the monomer. This results in slow propagation rates and typically leads to the formation of polymers with low molecular weights. unlp.edu.ar213.55.90
The free radical polymerization of this compound follows the conventional steps of initiation, propagation, and termination. However, the kinetics of this process are heavily influenced by steric factors. The propagation rate constant (k_p) for fumarates is notably lower than that of more common monomers such as acrylates and methacrylates. 213.55.90 This reduced propagation rate is a direct result of the steric repulsion between the side groups of the incoming monomer and the radical end of the growing polymer chain. core.ac.uk
Kinetic studies on similar dialkyl fumarates have revealed that the polymerization rate can be affected by the reactivity of the primary radicals from the initiator and the viscosity of the polymerization medium. researchgate.net For instance, the polymerization of dicyclohexyl fumarate showed different kinetic orders depending on whether dimethyl 2,2′-azobisisobutyrate (MAIB) or 2,2′-azobisisobutyronitrile (AIBN) was used as the initiator. researchgate.net The termination rate constant (k_t) is also significantly affected, and in some cases, the decrease in k_t is much greater than the decrease in k_p, which can facilitate polymerization. 213.55.90
To enhance the low reactivity of this compound in homopolymerization, optimization of the initiator system is crucial. The choice of initiator can significantly impact the polymerization rate and the molecular weight of the resulting polymer. For example, initiators that generate more stable primary radicals, such as dimethyl 2,2′-azobisisobutyrate (MAIB), have been shown to produce higher molecular weight poly(dialkyl fumarates) compared to other azo initiators like AIBN. unlp.edu.ar
Different initiator types can also lead to different polymerization efficiencies. For some dialkyl fumarates, benzoyl peroxide (BPO) has been found to be a more efficient initiator than AIBN. unlp.edu.ar A variety of radical polymerization initiators can be employed, including organic peroxides like di-tert-butyl peroxide and tert-butyl peroxybenzoate, and azo initiators like 2,2′-azobis(2,4-dimethylvaleronitrile). google.com The use of microwave irradiation has also been investigated as a method to enhance the rate of polymerization for dialkyl fumarates. unlp.edu.arcore.ac.uk
Copolymerization of this compound with Diverse Monomers
Copolymerization is a frequently used and effective method for incorporating this compound into polymer chains, which helps to overcome its low homopolymerization reactivity. By combining it with more reactive monomers, a wide array of copolymers with varied properties can be synthesized. unlp.edu.ar
Monomer reactivity ratios are key parameters in copolymerization that describe the relative preference of a growing polymer chain to add a monomer of its own kind versus the comonomer. Due to the low reactivity of dialkyl fumarates like this compound (M2), their reactivity ratio (r2) is typically close to zero when copolymerized with more reactive monomers (M1) such as styrenics, acrylates, and methacrylates. unlp.edu.ar This indicates a high tendency for alternating copolymerization with electron-donating comonomers. unlp.edu.ar
While specific reactivity ratios for this compound are not widely available, studies on similar systems provide valuable insights. For instance, the copolymerization of di-n-docosyl fumarate with vinyl acetate (B1210297) and various n-alkyl (meth)acrylates has been studied, and the monomer reactivity ratios were determined using methods like Fineman-Ross and Kelen-Tüdös. core.ac.uk In the copolymerization of diethyl fumarate with styrene, the reactivity of the fumarate is noted to be higher than its cis-isomer, diethyl maleate (B1232345). nist.gov
Table 1: Illustrative Monomer Reactivity Ratios for Dialkyl Fumarate (M2) Systems (Note: This table is illustrative and based on data for similar dialkyl fumarates due to the scarcity of specific data for this compound.)
| Comonomer (M1) | r1 (M1) | r2 (M2) | System Characteristics |
| Styrene | > 1 | ≈ 0 | Tendency for blockiness of M1 units unlp.edu.ar |
| Methyl Acrylate (B77674) | > 1 | ≈ 0 | Decreased reactivity with electron-withdrawing monomers unlp.edu.ar |
| Methyl Methacrylate | > 1 | ≈ 0 | Decreased reactivity with electron-withdrawing monomers unlp.edu.ar |
| Vinyl Acetate | Data not available | Data not available | Alternating tendency with electron-donating monomers unlp.edu.ar |
Copolymers of this compound with various monomers, including acrylates, methacrylates, and styrenics, are synthesized to achieve specific material properties. The incorporation of the rigid fumarate unit can enhance the thermal stability of the resulting copolymer. unlp.edu.ar For example, copolymers of di-n-docosyl fumarate with vinyl acetate and n-alkyl (meth)acrylates have shown a single-step degradation mechanism at elevated temperatures. unlp.edu.ar
The synthesis of these copolymers is typically carried out via free-radical polymerization. core.ac.uk Characterization involves techniques such as ¹H NMR for determining copolymer composition, and thermal analysis methods like thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to evaluate thermal stability. core.ac.uk Copolymers of other fumarates, such as bis(hexafluoroisopropyl) fumarate with styrene, have been shown to yield alternating copolymers. researchgate.net
The synthesis of well-defined block and graft copolymers containing this compound units can be achieved through controlled/living radical polymerization techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. unlp.edu.ar This method allows for the synthesis of block copolymers with both rigid poly(substituted methylene) from the fumarate and flexible polyacrylate segments. researchgate.net
For instance, AB and ABA block copolymers have been synthesized using poly(diisopropyl fumarate) as a macro-chain transfer agent in the RAFT polymerization of 2-ethylhexyl acrylate. researchgate.net However, the reverse process, where poly(2-ethylhexyl acrylate) acts as the macro-CTA for diisopropyl fumarate polymerization, was not successful. researchgate.net Graft copolymers can also be synthesized. For example, a graft copolymer with a poly(ether sulfone) backbone and poly(ethylene glycol) grafts has been created using thiol-ene click chemistry. mdpi.com Another approach involves the "grafting from" method, where a monomer is polymerized from a polymer backbone, which can be achieved through techniques like Atom Transfer Radical Polymerization (ATRP). mdpi.comnih.gov
Advanced Polymerization Techniques for Controlled Architecture
The polymerization of 1,2-disubstituted ethylenes, such as dialkyl fumarates, presents unique challenges due to significant steric hindrance around the double bond. This steric bulk impedes monomer addition, often leading to low polymerization rates and difficulties in achieving high molecular weight polymers through conventional free-radical polymerization (FRP). rsc.orgus.edu.pl However, the resulting poly(dialkyl fumarates) exhibit desirable properties like high thermal stability and chain rigidity. researchgate.net To overcome the limitations of FRP and to precisely control the polymer's molecular weight, dispersity, and architecture, advanced techniques like Reversible Deactivation Radical Polymerization (RDRP) have been explored. nih.govsemanticscholar.org
Application of Reversible Deactivation Radical Polymerization (RDRP) Methods (e.g., RAFT, ATRP)
Reversible Deactivation Radical Polymerization (RDRP) encompasses a family of methods that introduce a dynamic equilibrium between active, propagating radical species and dormant species. nih.govsemanticscholar.org This mechanism keeps the concentration of active radicals low, minimizing irreversible termination reactions and allowing for polymer chains to grow in a more uniform and controlled manner. For sterically hindered monomers like dialkyl fumarates, the choice of RDRP method is critical.
Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization
RAFT polymerization has emerged as a particularly versatile and effective method for the controlled polymerization of dialkyl fumarates. researchgate.netresearchgate.net This technique employs a chain transfer agent (CTA), typically a thiocarbonylthio compound, to mediate the polymerization. The process allows for the synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions (low dispersity, Đ), and functional end-groups derived from the CTA. researchgate.netgoogle.com
Research on dialkyl fumarates with bulky ester groups, such as di(1-adamantyl) fumarate and diisopropyl fumarate, has demonstrated the success of RAFT in producing well-defined homopolymers. researchgate.netproquest.com These polymers can then serve as macro-chain transfer agents (macro-CTAs) for subsequent polymerizations. researchgate.net While specific studies on this compound are limited, the findings for structurally similar fumarates provide a strong basis for its expected behavior under RAFT conditions. The selection of an appropriate CTA and optimized reaction conditions are crucial for achieving good control over the polymerization. researchgate.netgoogle.com
Atom Transfer Radical Polymerization (ATRP)
In contrast to RAFT, Atom Transfer Radical Polymerization (ATRP) has been found to be less suitable for achieving controlled polymerization of sterically hindered dialkyl fumarates to high molecular weights. researchgate.netnih.gov ATRP relies on a transition metal complex (e.g., copper) to reversibly activate and deactivate polymer chains through a halogen atom transfer. mdpi.comgoogle.com While ATRP is a powerful technique for a wide range of monomers, attempts to polymerize diisopropyl fumarate using ATRP have not resulted in well-defined, high-molecular-weight polymers, highlighting the challenges the monomer's steric hindrance poses for this specific method. researchgate.net
Table 1: RAFT Polymerization of Various Dialkyl Fumarates
This table summarizes experimental data from the RAFT polymerization of dialkyl fumarates analogous to this compound, demonstrating the level of control achievable.
| Monomer | Chain Transfer Agent (CTA) | Resulting Polymer | Molecular Weight (M? g/mol) | Dispersity (Đ) | Reference |
|---|---|---|---|---|---|
| Diisopropyl Fumarate (DiPF) | Ethyl 2-[[(dodecylthio)thioxymethyl]thio]-2-methylpropionate | Poly(diisopropyl fumarate) | 10,500 | 1.15 | researchgate.net |
| Di(1-adamantyl) fumarate | 1,1'-(1,2-ethanediyl) bis[2-[[(dodecylthio)thioxymethyl]thio]-2-methylpropionate] | Poly(di(1-adamantyl) fumarate) | 11,900 | 1.25 | researchgate.netproquest.com |
| Diisopropyl Fumarate (DiPF) | 2-Cyanoprop-2-yl dithiobenzoate | Poly(diisopropyl fumarate) | 13,000 | Low | unlp.edu.ar |
| Chloroprene | Dibenzyl trithiocarbonate (B1256668) (DBTTC) | Polychloroprene | 24,100 | 1.23 | rsc.org |
Precision Polymer Synthesis for Tailored Macromolecular Structures
A key advantage of RDRP techniques like RAFT is the ability to perform precision polymer synthesis, enabling the creation of complex and tailored macromolecular architectures such as block, graft, and star copolymers. google.comnagoya-u.ac.jp The dormant chain ends, containing the thiocarbonylthio group from the CTA, can be reactivated to initiate the polymerization of a second monomer, leading to the formation of well-defined block copolymers. researchgate.net
This strategy has been successfully applied to create novel block copolymers comprising a rigid poly(dialkyl fumarate) segment and a flexible polyacrylate segment. researchgate.netresearchgate.net In a typical synthesis, a poly(diisopropyl fumarate) (PDiPF) homopolymer is first prepared via RAFT polymerization. This well-defined PDiPF, containing a CTA fragment at its chain end, is then used as a macro-CTA to initiate the polymerization of a second, more flexible monomer like 2-ethylhexyl acrylate (2EHA). researchgate.netunlp.edu.ar
This sequential monomer addition results in the formation of A-B diblock or A-B-A triblock copolymers, depending on whether a monofunctional or difunctional CTA was used in the initial step. researchgate.net The ability to combine a rigid, high glass transition temperature block with a soft, flexible block allows for the creation of materials with unique phase-separated morphologies and properties, potentially applicable as thermoplastic elastomers or specialized coating materials. researchgate.netresearchgate.net The synthesis of these tailored structures underscores the high degree of control afforded by RAFT polymerization for sterically hindered monomers. researchgate.netunlp.edu.ar
Table 2: Synthesis of Block Copolymers using Poly(dialkyl fumarate) Macro-CTAs
This table illustrates the synthesis of tailored block copolymers, a hallmark of precision polymerization, using pre-formed poly(dialkyl fumarate)s.
| Macro-CTA | Second Monomer | Resulting Block Copolymer | Molecular Weight (M? g/mol) | Dispersity (Đ) | Reference |
|---|---|---|---|---|---|
| Poly(diisopropyl fumarate) | 2-Ethylhexyl Acrylate (EHA) | PDiPF-b-P(2EHA) | 21,400 | 1.21 | researchgate.net |
| Poly(di(1-adamantyl) fumarate) | 2-Ethylhexyl Acrylate (EHA) | Poly(di(1-adamantyl) fumarate)-b-P(2EHA) | 26,200 | 1.35 | researchgate.netproquest.com |
| Poly(diisopropyl fumarate) | 2-Ethylhexyl Acrylate (EHA) | PDiPF-b-P(EHA) | 13,000 | Narrow | unlp.edu.ar |
Characterization Techniques and Analytical Methodologies for Bis 2 Ethoxyethyl Fumarate and Its Polymeric Derivatives
Spectroscopic Identification and Structural Elucidation
Spectroscopic methods are indispensable for the detailed structural analysis of Bis(2-ethoxyethyl) fumarate (B1241708), providing insights from the atomic to the molecular level. These techniques confirm the molecule's identity and offer a window into its conformation and chemical environment.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the definitive structural confirmation and purity evaluation of Bis(2-ethoxyethyl) fumarate. Both ¹H and ¹³C NMR are utilized to provide a complete picture of the molecular framework.
In ¹H NMR analysis, the chemical shifts, integration, and coupling patterns of the proton signals are used to verify the presence of all structural components. The trans-configuration of the fumarate double bond is confirmed by the characteristic coupling constant (typically around 15-16 Hz) between the two vinylic protons. The ethoxyethyl side chains would produce distinct signals corresponding to the methylene (B1212753) (-OCH₂CH₂O-) and terminal ethyl (-OCH₂CH₃) groups. Quantitative NMR (qNMR) can be employed for purity assessment by integrating the analyte's signals against those of a certified internal standard of known concentration. This method allows for the direct determination of purity without the need for identical reference standards of the analyte itself.
¹³C NMR spectroscopy complements the proton data by identifying each unique carbon atom in the molecule, including the carbonyl carbons of the ester groups, the vinylic carbons of the fumarate core, and the carbons of the ethoxyethyl side chains. The absence of extraneous peaks is a strong indicator of the sample's purity. For polymeric derivatives, solid-state NMR can be used to study the cross-linked structure and chain mobility.
Table 1: Expected ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values based on the analysis of similar structures. Actual experimental values may vary.)
| Assignment | Expected ¹H NMR Shift (ppm) | Expected ¹³C NMR Shift (ppm) |
|---|---|---|
| Ester Carbonyl (C=O) | - | ~165 |
| Vinylic (HC=CH) | ~6.8 (d, J ≈ 15-16 Hz) | ~134 |
| -CO-O-CH₂ -CH₂- | ~4.3 (t) | ~68 |
| -CH₂-O-CH₂ -CH₂- | ~3.7 (t) | ~67 |
| -O-CH₂ -CH₃ | ~3.5 (q) | ~66 |
Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify the functional groups present in this compound.
FTIR spectroscopy is particularly useful for identifying the key functional groups that define the molecule. The presence of a strong absorption band around 1720-1740 cm⁻¹ is characteristic of the C=O stretching vibration of the α,β-unsaturated ester. The C-O stretching vibrations of the ester and ether linkages would appear in the fingerprint region between 1300 and 1000 cm⁻¹. The C=C double bond stretch of the fumarate is expected around 1640-1650 cm⁻¹, and the =C-H out-of-plane bending vibration, characteristic of the trans-isomer, would appear near 980 cm⁻¹. During the synthesis of the monomer, IR spectroscopy can be used to monitor the reaction's progress by tracking the disappearance of the broad O-H stretch from the starting alcohol and carboxylic acid and the appearance of the characteristic ester C=O peak.
Raman spectroscopy provides complementary information. While the C=O stretch is a strong band in the IR spectrum, the C=C double bond of the fumarate backbone typically produces a strong, sharp signal in the Raman spectrum, making it useful for monitoring polymerization reactions where this bond is consumed.
Table 2: Key Vibrational Frequencies for this compound (Note: These are expected frequency ranges based on general spectroscopic principles.)
| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Intensity |
|---|---|---|---|
| C=O (Ester) | Stretch | 1720 - 1740 | Medium |
| C=C (Fumarate) | Stretch | 1640 - 1650 | Strong |
| C-O (Ester/Ether) | Stretch | 1000 - 1300 | Medium |
| =C-H (trans) | Bend (Out-of-plane) | ~980 | Weak |
Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and elemental composition of a compound. For this compound, techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) can be used to determine the mass of the intact molecule, typically observed as protonated [M+H]⁺ or sodiated [M+Na]⁺ ions. High-resolution mass spectrometry (HRMS) can confirm the molecular formula by providing a highly accurate mass measurement.
When coupled with a fragmentation technique (MS/MS), the structural components of the molecule can be confirmed. The fragmentation of diesters like this compound would likely proceed through characteristic pathways, including the cleavage of the ester bond and the loss of the ethoxyethyl side chains. The observed fragment ions can be pieced together to corroborate the proposed structure. For analysis of polymeric derivatives, MS techniques can help characterize the distribution of oligomers.
Chromatographic Separation and Purity Profiling
Chromatographic techniques are essential for separating this compound from impurities, unreacted starting materials, and reaction byproducts. They are the primary methods for assessing the purity of the monomer.
High-Performance Liquid Chromatography (HPLC) is the cornerstone for the purity analysis and quantification of this compound. A reversed-phase HPLC (RP-HPLC) method is typically developed for non-polar to moderately polar compounds.
For this compound, a C18 or C8 column would likely be used. The mobile phase would consist of a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol (B129727), run in either an isocratic or gradient mode to achieve optimal separation of the main compound from any impurities. Detection is commonly performed using an ultraviolet (UV) detector, as the α,β-unsaturated carbonyl system of the fumarate provides a suitable chromophore.
Method validation according to ICH guidelines would be performed to ensure the method is accurate, precise, linear, specific, and robust. Linearity would be established by creating a calibration curve from standards of known concentration. This validated method can then be used for routine quality control to quantify the purity of manufactured batches and to detect and quantify related impurities, such as the corresponding maleate (B1232345) isomer or monoester intermediates.
Gas Chromatography (GC), often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is the preferred method for the analysis of volatile and semi-volatile impurities in a this compound sample. This technique is particularly useful for detecting and quantifying residual starting materials, such as 2-ethoxyethanol (B86334), or low-boiling-point byproducts from the synthesis process.
A typical GC method would involve injecting the sample into a heated port where it is vaporized and then carried by an inert gas through a capillary column (e.g., a ZB-5MS column). The components are separated based on their boiling points and interaction with the column's stationary phase. The resulting chromatogram shows peaks corresponding to each separated component, and the area of each peak is proportional to its concentration. When coupled with MS, GC-MS provides definitive identification of the impurities by comparing their mass spectra to spectral libraries. Commercial purity specifications for similar diesters often report purity as determined by GC.
Characterization of this compound-Based Polymers
The comprehensive characterization of polymers derived from this compound is essential for understanding their structure-property relationships and determining their suitability for various applications. This involves a suite of analytical techniques designed to elucidate molecular weight, molecular weight distribution, thermal transitions, and stability. The data obtained from these methodologies are critical for quality control in production and for the rational design of new polymeric materials with tailored properties.
Gel Permeation Chromatography (GPC) for Polymer Molecular Weight and Polydispersity Determination
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a powerful and widely used technique for determining the molecular weight distribution of polymers. u-tokyo.ac.jp The method separates polymer molecules based on their hydrodynamic volume in solution. unlp.edu.ar Larger molecules elute first from the chromatography column, while smaller molecules are retained longer. u-tokyo.ac.jp This separation allows for the calculation of several key parameters:
Number-average molecular weight (Mn): The total weight of all polymer molecules in a sample, divided by the total number of polymer molecules.
Weight-average molecular weight (Mw): An average that takes into account the molecular weight of each chain, giving greater importance to heavier chains.
Polydispersity Index (PDI): The ratio of Mw to Mn (Mw/Mn), which describes the breadth of the molecular weight distribution. A PDI of 1.0 indicates a monodisperse polymer (all chains have the same length), while higher values signify a broader distribution. core.ac.uk
For polymers of this compound, GPC analysis would typically be performed using an organic solvent like tetrahydrofuran (B95107) (THF) as the mobile phase. nii.ac.jp The system is calibrated using well-characterized polymer standards, such as polystyrene, to generate a calibration curve from which the molecular weights of the sample can be determined. nih.gov
While specific GPC data for the homopolymer of this compound is not extensively documented in publicly available literature, data from related poly(fumarate) systems illustrate the typical results obtained from such analyses. For instance, studies on poly(propylene fumarate) (PPF) and copolymers of other dialkyl fumarates show a range of molecular weights and polydispersity indices depending on the synthesis conditions. core.ac.uknih.gov
Table 1: Illustrative GPC Data for Various Poly(fumarate)-Based Polymers
| Polymer System | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) | Source |
|---|---|---|---|---|
| Poly(propylene fumarate) - Sample 1 | 1,110 | - | 1.4 | nih.gov |
| Poly(propylene fumarate) - Sample 2 | 11,000 | - | 2.8 | nih.gov |
| Poly(diisopropyl fumarate) Macromonomer | 4,900 | 8,200 | 1.67 | nii.ac.jp |
| Poly(butyl fumarate)/Poly(propylene fumarate)-diacrylate | - | 1,860 - 3,400 | - | nih.gov |
This table presents data from related fumarate polymers to illustrate typical values obtained via GPC analysis, due to the limited availability of specific data for poly(this compound).
Thermal Analysis Techniques for Polymer Transitions and Stability (e.g., Differential Scanning Calorimetry, Thermogravimetric Analysis)
Thermal analysis techniques are indispensable for characterizing the thermal properties of polymers, providing critical information on their behavior as a function of temperature. ctherm.com The two most common methods for polymer characterization are Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). rsc.org
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow required to increase the temperature of a polymer sample and a reference material as a function of temperature. ctherm.com It is used to determine key thermal transitions:
Glass Transition Temperature (Tg): The temperature at which an amorphous polymer transitions from a rigid, glassy state to a more flexible, rubbery state. This is a critical parameter as it defines the upper-temperature limit for the use of a rigid polymer. Poly(fumarate)s are known for their rigid polymer backbones, which generally results in high Tg values, often above their decomposition temperature. unlp.edu.ar However, side-chain motions can give rise to other transitions (β-relaxation) at lower temperatures. nii.ac.jp
Melting Temperature (Tm): The temperature at which a crystalline polymer melts.
Crystallization Temperature (Tc): The temperature at which a polymer crystallizes upon cooling from the melt.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. ctherm.com This analysis provides information about the thermal stability of the polymer and its decomposition profile. Key data points from TGA include the onset of decomposition temperature and the temperature at which maximum weight loss occurs. For many poly(fumarate)s, thermal degradation occurs in one or more stages, with initial decomposition temperatures often reported in the range of 280–300°C or higher. unlp.edu.ar
The thermal properties of polymers based on this compound would be influenced by the ethoxyethyl ester side chains, which may affect chain mobility and degradation pathways compared to simple alkyl fumarates. Data from analogous poly(fumarate) systems provide insight into the expected thermal behavior.
Table 2: Illustrative Thermal Analysis Data for Various Poly(fumarate)-Based Polymers
| Polymer System | Tg (°C) | Onset of Decomposition (°C) | Analysis Method | Source |
|---|---|---|---|---|
| Poly(diethyl fumarate) (PDEF) | - | ~220-300 | TGA | ceon.rs |
| Poly(propylene fumarate) (PPF) | 31.9 (infinite Mw) | - | DSC | nih.gov |
| Poly(diisopropyl fumarate) (PDiPF) | ~260 (α-relaxation) | - | DSC | nii.ac.jp |
| PBF/PPF-DA network (ratio 0.5) | 365.2 | 342.6 | DSC, TGA | nih.gov |
This table presents data from related fumarate polymers to illustrate typical values obtained via DSC and TGA, due to the limited availability of specific data for poly(this compound).
Structure Reactivity and Structure Property Relationships in Bis 2 Ethoxyethyl Fumarate Systems
Correlation Between the 2-Ethoxyethyl Moiety and Fumarate (B1241708) Reactivity
The electronic nature of the ester groups influences the reactivity of the double bond. The electron-withdrawing character of the carbonyl groups in the fumarate moiety makes the double bond susceptible to nucleophilic attack, a key step in certain polymerization and modification reactions. google.com The specific nature of the alkoxy group, in this case, the 2-ethoxyethyl group, can modulate this effect. While detailed studies specifically on the 2-ethoxyethyl group's electronic influence on fumarate reactivity are not extensively documented in the provided results, general principles suggest that its inductive and steric effects are important considerations.
Furthermore, the potential for intramolecular interactions involving the ether oxygen atoms of the 2-ethoxyethyl groups could influence the conformation of the monomer and its transition state during polymerization, thereby affecting reaction rates.
Influence of Monomer Structure on Polymerization Kinetics and Thermodynamics
The structure of the monomer is a critical determinant of polymerization kinetics and thermodynamics. For dialkyl fumarates, both the propagation rate constant (k_p) and the termination rate constant (k_t) are generally lower than those for less substituted monomers like acrylates. 213.55.90 However, the decrease in k_t is often much more significant than the decrease in k_p, which facilitates the formation of polymer chains. 213.55.90 This effect is more pronounced with bulkier ester groups. 213.55.90
The thermodynamics of polymerization are governed by the changes in enthalpy (ΔH) and entropy (ΔS). The polymerization of alkenes is typically an exothermic process (negative ΔH) and is accompanied by a decrease in entropy (negative ΔS). 213.55.90 For polymerization to be spontaneous, the Gibbs free energy change (ΔG = ΔH - TΔS) must be negative. 213.55.90 The favorable negative ΔH term generally outweighs the unfavorable negative TΔS term, driving the polymerization forward. 213.55.90 The specific values of these thermodynamic parameters for Bis(2-ethoxyethyl) fumarate are not detailed in the provided search results, but the general principles for dialkyl fumarates apply.
Relationships Between Polymer Microstructure and Macro-Scale Performance Characteristics
The microstructure of a polymer, including its chemical composition, chain architecture, and the sequence of monomer units, dictates its macroscopic properties. For polymers derived from this compound, the presence of the 2-ethoxyethyl side chains is expected to significantly influence the material's performance.
The flexible ether linkages in the side chains can lower the glass transition temperature (T_g) of the polymer, making it more flexible and less brittle compared to polymers with rigid side chains. rsc.orgmdpi.com This enhanced flexibility is a desirable characteristic for applications such as plasticizers and in the formulation of coatings and adhesives. smolecule.comcymitquimica.com
The incorporation of ether groups can also increase the hydrophilicity of the polymer, potentially improving its biocompatibility and altering its interaction with aqueous environments. rsc.org This is a relevant consideration for potential biomedical applications. The cross-linking of poly(fumarate)s, which can occur through the fumarate double bonds, leads to the formation of polymer networks with enhanced mechanical strength and thermal stability. rsc.orgontosight.ai The degree of cross-linking is a critical parameter that can be tuned to achieve desired mechanical properties, ranging from soft, rubbery materials to hard, glassy solids. rsc.org
The table below summarizes the expected influence of the 2-ethoxyethyl moiety on key polymer properties.
| Polymer Property | Influence of 2-Ethoxyethyl Moiety |
| Flexibility | Increased due to ether linkages |
| Glass Transition Temperature (T_g) | Lowered |
| Hydrophilicity | Increased |
| Biocompatibility | Potentially improved |
| Mechanical Strength | Can be tailored through cross-linking |
| Thermal Stability | Influenced by cross-linking density |
Computational Modeling for Predicting Chemical Behavior and Polymer Properties
Computational modeling has become an invaluable tool for predicting the chemical behavior of monomers and the properties of the resulting polymers, often complementing experimental studies. researchgate.net Methods such as Density Functional Theory (DFT) can be employed to investigate the electronic structure and reactivity of monomers like this compound. researchgate.netresearchgate.net For instance, DFT calculations can help in understanding the cis-trans isomerization of maleates to the more reactive fumarates. core.ac.uk
Molecular modeling can also be used to predict the thermodynamic properties of polymerization, such as the enthalpy and entropy of polymerization, by calculating the energy differences between the monomer and the polymer chain. 213.55.90 The Flory-Huggins theory is a widely used model for understanding the thermodynamics of polymer solutions and blends, which can be applied to systems containing poly(fumarate)s to predict their miscibility and phase behavior. chemmethod.comchemmethod.comdur.ac.uk
Furthermore, computational approaches can be used to model the microstructure of polymers and predict their macroscopic properties. For example, molecular dynamics simulations can provide insights into the chain conformation, flexibility, and interactions between polymer chains, which are crucial for determining properties like the glass transition temperature and mechanical strength. chemrxiv.org By simulating the interactions between the polymer and other molecules, it is also possible to predict its performance in specific applications, such as its efficacy as a plasticizer.
Recent studies have also utilized computational approaches to explore the biological activity of fumarate esters, for example, in drug repositioning studies. nih.gov While not directly focused on the polymer properties, these studies highlight the power of computational methods in understanding the molecular interactions of fumarate-containing compounds. researchgate.netnih.gov
Advanced Material Applications and Applied Research Derived from Bis 2 Ethoxyethyl Fumarate Polymers
Research into Polymeric Additives for Modifying Material Performance
No specific studies detailing the use of Bis(2-ethoxyethyl) fumarate (B1241708) polymers as additives to modify the performance of other materials were found. Research in this area for other fumarate polymers typically involves evaluating their effectiveness as plasticizers or property modifiers, but this has not been documented for the ethoxyethyl variant.
Development of Novel Polymeric Materials for Specialized Coatings and Adhesives
There is a lack of published research on the development and performance of homopolymers or copolymers of Bis(2-ethoxyethyl) fumarate for use in specialized coatings and adhesives. While related fumarates are explored for these applications due to their potential to enhance durability and flexibility, specific data for this compound is not available. smolecule.comontosight.ai
Exploration of this compound Polymers in Responsive and Smart Material Systems
No literature could be retrieved that investigates the incorporation or use of this compound polymers in the development of responsive or smart materials. This is a highly specialized field, and research appears to be focused on other polymer systems.
Q & A
Basic Questions
Q. What safety protocols should be followed when handling Bis(2-ethoxyethyl) fumarate in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Respiratory protection (e.g., N95 masks) is recommended if vapor or dust is generated .
- Ventilation : Conduct experiments in a fume hood or well-ventilated area to minimize inhalation exposure .
- Storage : Store in sealed containers at 0–6°C to prevent degradation, and avoid proximity to oxidizers (e.g., peroxides) due to incompatibility risks .
- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose of as hazardous waste. Avoid water to prevent spreading .
Q. Which spectroscopic techniques are effective for characterizing this compound, and how should data be interpreted?
- Methodological Answer :
- FTIR : Identify ester carbonyl (C=O) stretches near 1720–1740 cm⁻¹ and alkoxy (C-O) bonds at 1100–1250 cm⁻¹. Compare to reference spectra for analogous fumarate esters .
- NMR : In H NMR, expect signals for ethoxyethyl protons (δ 1.2–1.4 ppm for CH, δ 3.4–3.7 ppm for OCH) and the fumarate double bond (δ 6.8–7.0 ppm) .
- Validation : Cross-check results with commercial standards or synthetic intermediates (e.g., fumaric acid derivatives) to confirm purity .
Q. How can the stability of this compound under varying experimental conditions be assessed?
- Methodological Answer :
- Thermal Stability : Perform thermogravimetric analysis (TGA) at 10°C/min under nitrogen to detect decomposition temperatures. Monitor mass loss events between 150–200°C .
- Hydrolytic Stability : Incubate samples in buffered solutions (pH 4–9) at 25–50°C. Analyze degradation products via HPLC or GC-MS .
- Light Sensitivity : Conduct accelerated aging studies using UV-Vis spectroscopy to track absorbance changes over time .
Advanced Research Questions
Q. What strategies optimize the copolymerization of this compound with biodegradable polyesters?
- Methodological Answer :
- Monomer Selection : Combine with sebacate or propylene fumarate derivatives to enhance flexibility or crosslinking density .
- Reaction Conditions : Use melt condensation at 120–140°C with catalysts (e.g., tin(II) octanoate) for ester interchange. Monitor conversion via acid value titration .
- Characterization : Employ C NMR to confirm copolymer sequence distribution and gel permeation chromatography (GPC) for molecular weight analysis .
Q. How can computational modeling predict the reactivity of this compound in radical polymerization?
- Methodological Answer :
- DFT Calculations : Model the electron density of the fumarate double bond to assess susceptibility to radical attack. Use software like Gaussian or ORCA .
- Kinetic Studies : Simulate propagation rates using Arrhenius parameters derived from experimental data (e.g., DSC for polymerization exotherms) .
- Validation : Compare predicted reactivity ratios (, ) with empirical results from H NMR kinetic studies .
Q. What analytical approaches resolve contradictions in reported physicochemical properties of this compound?
- Methodological Answer :
- Multi-Technique Validation : Combine HPLC (for purity), DSC (for melting points), and dynamic light scattering (DLS) for solubility profiles .
- Batch Comparison : Analyze batches synthesized under different conditions (e.g., solvent-free vs. solution polymerization) to identify process-dependent variations .
- Reference Standards : Use certified reference materials (CRMs) from accredited suppliers to calibrate instruments and ensure reproducibility .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
